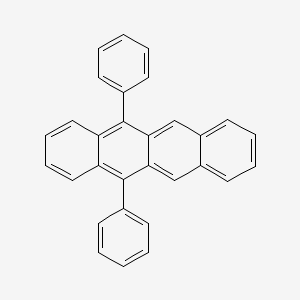
2,3,4,5,6-Pentamethylheptane
Vue d'ensemble
Description
2,3,4,5,6-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a saturated hydrocarbon consisting of a heptane backbone with five methyl groups attached to different carbon atoms. This compound is known for its highly branched structure, which significantly influences its physical properties, stability, and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentamethylheptane typically involves the alkylation of heptane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where heptane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to prevent over-alkylation and ensuring anhydrous conditions to avoid catalyst deactivation .
Industrial Production Methods
Industrial production of this compound often involves the use of pre-purified isobutene feedstock. The process includes the oligomerization of isobutene followed by hydrogenation to yield the desired branched alkane. This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentamethylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Although it is already a saturated hydrocarbon, reduction reactions can be employed to remove any functional groups introduced during synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,3,4,5,6-pentamethylheptanol) to carboxylic acids (e.g., 2,3,4,5,6-pentamethylheptanoic acid).
Reduction: The primary product is the fully saturated hydrocarbon, this compound.
Substitution: Halogenated derivatives such as 2,3,4,5,6-pentamethylheptyl chloride or bromide.
Applications De Recherche Scientifique
2,3,4,5,6-Pentamethylheptane has several applications in scientific research:
Autoignition and Jet Fuels: It is studied for its autoignition characteristics and is a potential component in jet fuel surrogates due to its branched alkane structure.
Fragrance Ingredient: Derivatives like 3,4,5,6,6-pentamethylheptan-2-ol are used as fragrance ingredients in the cosmetics industry.
Molecular Properties and Conformation: Research focuses on the molecular properties and conformation of chiral alkanes, providing insights into stereochemistry.
Optical Imaging and Drug Delivery: Heptamethine cyanines, derivatives of Pentamethylheptane, are used in fluorescence-based applications for visualizing and manipulating biological processes.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentamethylheptane is primarily related to its physical and chemical properties. Its highly branched structure results in limited reactivity, making it a stable compound under various conditions. In applications like jet fuels, its branched structure contributes to desirable combustion characteristics, such as reduced knocking and controlled ignition delay times .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,6,6-Pentamethylheptane: Another branched alkane with a similar molecular formula but different methyl group positions.
2,3,3,5,6-Pentamethylheptane: A structural isomer with a different arrangement of methyl groups.
Uniqueness
2,3,4,5,6-Pentamethylheptane is unique due to its specific arrangement of methyl groups, which influences its physical properties and reactivity. This distinct structure makes it suitable for specialized applications, such as in jet fuel surrogates and fragrance ingredients, where specific molecular characteristics are required .
Propriétés
IUPAC Name |
2,3,4,5,6-pentamethylheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-8(2)10(5)12(7)11(6)9(3)4/h8-12H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFFSNUOIJPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)C(C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447997 | |
| Record name | 2,3,4,5,6-pentamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27574-98-7 | |
| Record name | 2,3,4,5,6-pentamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


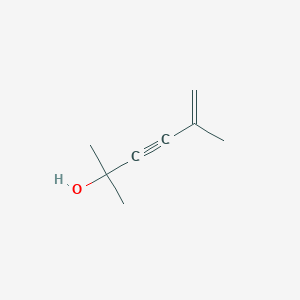
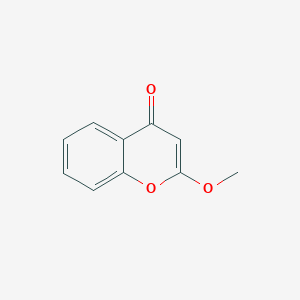
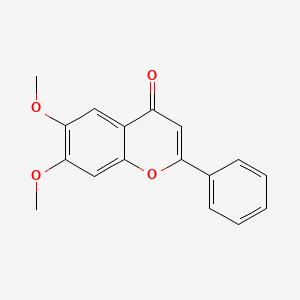
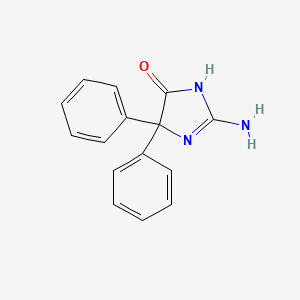
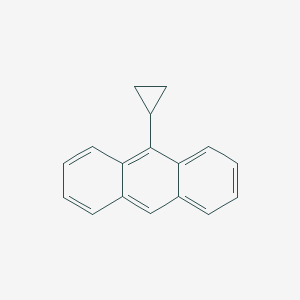


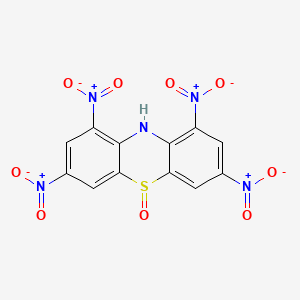
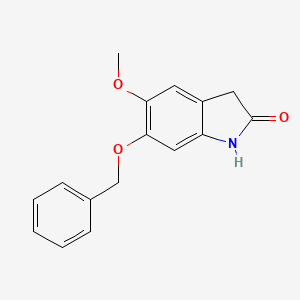

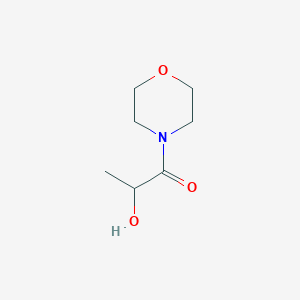
![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B3050576.png)
